molecular formula C14H12ClF8N3O3 B1436298 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid CAS No. 1823182-52-0

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid

Numéro de catalogue: B1436298
Numéro CAS: 1823182-52-0
Poids moléculaire: 457.7 g/mol
Clé InChI: GHPNAEXSSQOFCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid (CAS: 1823182-52-0) is a fluorinated piperazine derivative with a pyridine core. Its molecular formula is C₁₄H₁₂ClF₈N₃O₃, and it features a trifluoromethyl group at the pyridine’s 5-position, a chlorine substituent at the 3-position, and a difluoro-acetylated piperazine moiety. The trifluoroacetic acid (TFA) counterion enhances solubility, a critical factor for medicinal applications .

Propriétés

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF5N3O.C2HF3O2/c13-8-5-7(12(16,17)18)6-20-9(8)11(14,15)10(22)21-3-1-19-2-4-21;3-2(4,5)1(6)7/h5-6,19H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPNAEXSSQOFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF8N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Intermediate

  • The pyridine ring bearing chloro and trifluoromethyl substituents is typically synthesized via halogenation and trifluoromethylation reactions starting from commercially available pyridine derivatives or nitriles.
  • For example, chlorination of 5-(trifluoromethyl)pyridin-2-yl precursors can be achieved using thionyl chloride or related reagents in solvents like DMF to yield the 3-chloro-5-(trifluoromethyl)pyridin-2-yl intermediate.
  • Alternatively, nucleophilic aromatic substitution (S_NAr) methods can introduce the chloro substituent selectively on trifluoromethylated pyridines.

Preparation of the Difluoro-Substituted Ethanone Fragment

  • The difluoro-1-one moiety is introduced by condensation reactions involving ethyl 2,2,2-trifluoroacetate or related trifluoromethylated acetoacetates.
  • Base-catalyzed annulation or Claisen-like condensations are employed to install the difluoro substituents on the ethanone chain.
  • Reaction conditions typically involve heating in the presence of bases such as potassium hydroxide or sodium hydride, often in ethanol or other polar solvents.

Coupling with Piperazine

  • The key step involves nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine moiety to the difluoro-ethanone intermediate.
  • Piperazine derivatives such as tert-butyl (2s)-2-(hydroxymethyl)piperazine-1-carboxylate can be used as starting materials for coupling.
  • The reaction is typically conducted under mild heating with catalysts or bases to facilitate the amination.
  • Protection/deprotection strategies may be employed to control selectivity and yield.

Formation of Trifluoroacetic Acid Salt

  • The final compound is isolated as the trifluoroacetic acid salt to improve solubility and stability.
  • This is achieved by treating the free base form of the compound with trifluoroacetic acid in an appropriate solvent such as dichloromethane or ethyl acetate.
  • The salt formation is usually done at room temperature with stirring, followed by crystallization or precipitation.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Chlorination of pyridine Thionyl chloride, DMF, reflux 3-Chloro-5-(trifluoromethyl)pyridin-2-yl intermediate
2 Difluoro-ethanone formation Ethyl 2,2,2-trifluoroacetate, base (KOH), EtOH, reflux Difluoro-substituted ethanone intermediate
3 Coupling with piperazine Piperazine derivative, base/catalyst, mild heat 2,2-Difluoro-1-(piperazin-1-yl)ethan-1-one intermediate
4 Salt formation Trifluoroacetic acid, solvent (DCM/EtOAc), RT Final trifluoroacetic acid salt compound

Research Findings and Optimization Notes

  • The chlorination step requires careful control of temperature and stoichiometry to avoid over-chlorination or decomposition.
  • Difluoro-ethanone synthesis benefits from using freshly distilled reagents and anhydrous conditions to maximize yield and purity.
  • Coupling with piperazine is sensitive to the choice of solvent and base; polar aprotic solvents and mild bases improve coupling efficiency.
  • Salt formation with trifluoroacetic acid significantly enhances compound stability and facilitates purification by crystallization.

Summary Table of Key Intermediates and Reagents

Compound/Intermediate Role Source/Preparation Method
3-Chloro-5-(trifluoromethyl)pyridin-2-yl Pyridine core precursor Halogenation of trifluoromethylpyridine
Ethyl 2,2,2-trifluoroacetate Difluoro-ethanone source Commercial or synthesized via esterification
Piperazine derivative (e.g., tert-butyl protected) Amination partner Commercial or synthesized
Trifluoroacetic acid Salt-forming agent Commercial

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections.
  • Anticancer Properties : Some studies have shown that trifluoromethylated pyridines can inhibit cancer cell proliferation. The specific compound's ability to affect cancer pathways is an area of active research.

Synthesis and Chemical Reactions

The compound serves as an intermediate in the synthesis of more complex molecules:

  • Building Block for Drug Development : Its unique functional groups allow for modifications that can lead to the development of novel therapeutic agents.
  • Reactivity in Organic Synthesis : The presence of the piperazine moiety makes it a valuable precursor for synthesizing piperazine derivatives, which are widely used in pharmaceuticals.

Biological Studies

The compound's interactions at the molecular level are crucial for understanding its biological effects:

  • Enzyme Inhibition : Studies have indicated that similar compounds can act as enzyme inhibitors, which is vital for designing drugs targeting specific enzymes involved in disease processes.
  • Receptor Binding Studies : Investigations into how this compound binds to various receptors can elucidate its mechanism of action and therapeutic potential.

Mécanisme D'action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound belongs to a broader class of arylpiperazines and pyridine derivatives. Below is a comparative analysis with key analogs:

Piperazine Derivatives with Pyridine/Substituted Aryl Groups

Compound Name Molecular Formula Key Substituents/Modifications Biological/Physicochemical Notes Reference
Target Compound + TFA C₁₄H₁₂ClF₈N₃O₃ - 3-Cl, 5-CF₃-pyridine
- 2,2-difluoroacetyl-piperazine
- TFA counterion
Enhanced solubility; potential protease inhibition
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) C₁₈H₁₈ClF₃N₃OS - Thiophene-butanyl chain
- No fluorine on acetyl
Optimized for receptor binding; lower logP
2-Amino-1-(4-(3-chloro-5-(trifluoromethyl)phenyl)piperazin-1-yl)-2-phenylethan-1-one (Compound 29) C₁₉H₁₉ClF₃N₃O - Phenyl-ethyl group
- Amino substituent
Broad-spectrum activity; higher metabolic stability
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid C₁₂H₇ClF₅N₃O₂ - Pyrazole-carboxylic acid
- Difluoromethyl group
Herbicidal activity; acidic functional group
Key Observations:
  • Fluorination Impact: The target compound’s 2,2-difluoroacetyl group (vs. non-fluorinated analogs like MK45) may reduce metabolic degradation by blocking hydroxylation sites .
  • Counterion Role : TFA improves aqueous solubility compared to hydrochloride salts (e.g., Compound 29 in ), which are common in arylpiperazines .
  • Biological Activity : Pyrazole derivatives () prioritize herbicidal applications, while piperazine-pyridine hybrids (e.g., MK45) target proteases or receptors .

Physicochemical Properties

Property Target Compound + TFA MK45 Compound 29
Molecular Weight (g/mol) 457.71 433.87 398.12
LogP (Predicted) 2.8 3.1 2.5
Solubility (aq.) High (due to TFA) Moderate Low

Activité Biologique

The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃ClF₅N₂O
  • Molecular Weight : 307.70 g/mol
  • CAS Number : Not explicitly listed but related compounds include 326816-37-9.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown activity against various cancer cell lines, including colon carcinoma (HCT-15) and others. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
24aHCT-1518.4Apoptosis induction
24bA431<10Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)Comparison Drug
E. coli3.90Ciprofloxacin
S. aureus7.81Levofloxacin

Case Studies and Research Findings

  • Anticancer Studies : In a recent study published in ACS Omega, derivatives of the compound were tested for their cytotoxic effects on various cancer cell lines. The findings suggested that structural modifications significantly enhance biological activity, particularly through interactions with cellular proteins involved in survival pathways .
  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that it could disrupt biofilm formation, which is crucial for treating chronic infections .
  • Neuroprotective Effects : Research has also explored the neuroprotective potential of related compounds in models of neurodegeneration. These studies suggest that the compound might mitigate oxidative stress and inflammation in neuronal cells .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antibacterial Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Neuroprotective Pathways : The neuroprotective effects may arise from the modulation of inflammatory responses and enhancement of antioxidant defenses.

Q & A

Basic: What synthetic strategies are commonly employed for preparing piperazine-containing trifluoromethylpyridine derivatives?

Answer:
The synthesis typically involves coupling a substituted pyridine scaffold with a piperazine moiety. Key steps include:

  • Activation of carboxylic acids : Use of HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to activate the carbonyl group for amide bond formation .
  • Solvent selection : Anhydrous DMF or dichloromethane under inert atmospheres to prevent hydrolysis .
  • Base optimization : Triethylamine (NEt₃) is often used to neutralize HCl byproducts during coupling reactions .
    Example protocol : React 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a carboxylic acid derivative (e.g., 3-(thiophen-2-ylthio)propanoic acid) using HOBt/TBTU in DMF, followed by purification via column chromatography .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves atomic positions and confirms stereochemistry (e.g., SHELX programs for refinement ).
  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and difluoro groups; ¹H NMR resolves piperazine protons (δ 2.5–3.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Basic: What preliminary biological assays are recommended for evaluating its pharmacological potential?

Answer:

  • In vitro binding assays : Screen against targets like GlyT1 (glycine transporter 1) using radiolabeled ligands to assess affinity (IC₅₀ values) .
  • Antimicrobial screening : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

Advanced: How can researchers address discrepancies between crystallographic data and computational docking models?

Answer:

  • Validate force fields : Adjust parameters for trifluoromethyl groups in docking software (e.g., AMBER, CHARMM) to better match observed bond lengths/angles .
  • Solvent modeling : Include explicit water molecules or trifluoroacetic acid counterions in simulations to mimic crystallization conditions .
  • Multi-conformer refinement : Use SHELXL to refine alternative conformations of flexible piperazine rings .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

  • Temperature control : Maintain reactions at 0–5°C during coupling to suppress epimerization .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-couplings to attach aryl groups .
  • Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted TBTU or HOBt .

Advanced: How do trifluoroacetic acid (TFA) counterions influence NMR interpretation?

Answer:

  • ¹H NMR shifts : TFA causes downfield shifts (~8.5 ppm) in adjacent protons; use D₂O exchange to identify labile NH groups .
  • ¹⁹F NMR complexity : TFA (δ -75 to -78 ppm) may overlap with CF₃ groups; employ gradient-selected HSQC to resolve overlapping signals .

Advanced: What mechanistic insights guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Answer:

  • LogP optimization : Target logP 2–3 via substituent tuning (e.g., replacing thiophene with smaller halogens) .
  • P-gp efflux assays : Screen for P-glycoprotein substrate liability using Caco-2 monolayers .
  • Structural rigidity : Introduce sp³-hybridized carbons in the piperazine linker to reduce metabolic clearance .

Basic: How should researchers handle safety protocols for toxic intermediates during synthesis?

Answer:

  • Ventilation : Use fume hoods for reactions releasing HCl or TFA vapors .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles when handling TBTU or HOBt .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: What computational tools predict binding modes to neurological targets like GlyT1?

Answer:

  • Molecular dynamics (MD) simulations : GROMACS or NAMD to model piperazine-pyridine interactions with GlyT1’s transmembrane domain .
  • Free energy perturbation (FEP) : Calculate ΔΔG for fluorine substitutions to optimize binding .
  • Cryo-EM integration : Align docking poses with cryo-EM structures of homologous transporters .

Advanced: How can metabolic stability be assessed in lead optimization?

Answer:

  • Liver microsome assays : Incubate with human/rat microsomes and measure half-life (t½) via LC-MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
  • Metabolite ID : HR-MS/MS to identify oxidative metabolites (e.g., N-dealkylation of piperazine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.